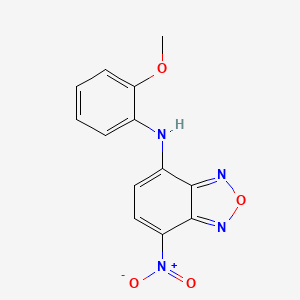

N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, also known as MBDP, is a fluorescent dye used in scientific research. It is commonly used as a fluorescent marker to label proteins and other biological molecules in live cells. MBDP has a high extinction coefficient, which makes it an excellent tool for imaging applications.

Mecanismo De Acción

N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a small molecule that binds to proteins and other biological molecules through non-covalent interactions. The fluorescence of this compound is sensitive to its microenvironment, which allows it to report on the conformational changes of its binding partners. The mechanism of action of this compound is similar to other fluorescent dyes such as GFP and RFP.

Biochemical and Physiological Effects

This compound is generally considered to be non-toxic to cells and has minimal effects on biochemical and physiological processes. However, it is important to note that this compound can interfere with the function of some proteins if it binds to them in a specific way. Therefore, it is essential to use this compound with caution and to validate its effects on the system being studied.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine in lab experiments include its high extinction coefficient, its sensitivity to its microenvironment, and its ability to label proteins and other biological molecules in live cells. The limitations of using this compound include its potential for interfering with protein function, its limited photostability, and its potential for causing phototoxicity in cells.

Direcciones Futuras

There are several future directions for the use of N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine in scientific research. One direction is to develop new variants of this compound with improved photostability and reduced potential for interfering with protein function. Another direction is to use this compound in combination with other fluorescent dyes and imaging techniques to study complex biological systems. Finally, this compound could be used to develop new diagnostic and therapeutic tools for diseases such as cancer and neurodegenerative disorders.

Conclusion

In conclusion, this compound is a fluorescent dye widely used in scientific research. It is an excellent tool for imaging applications and has been used to study protein-protein interactions, protein localization, and trafficking of receptors in cells. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Métodos De Síntesis

The synthesis of N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves the condensation of 2-amino-5-methoxybenzoic acid with 2-nitrobenzoyl chloride in the presence of a base. The resulting compound is then reduced to this compound using a reducing agent such as sodium dithionite. The yield of this compound is typically high, and the purity can be verified using thin-layer chromatography or high-performance liquid chromatography.

Aplicaciones Científicas De Investigación

N-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is widely used in scientific research as a fluorescent marker to label proteins and other biological molecules in live cells. It is particularly useful for studying protein-protein interactions and protein localization in cells. This compound has been used to study the dynamics of actin filaments in cells, the localization of ion channels in neurons, and the trafficking of receptors in cells.

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c1-20-11-5-3-2-4-8(11)14-9-6-7-10(17(18)19)13-12(9)15-21-16-13/h2-7,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAOXAJLJFBPMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384889 |

Source

|

| Record name | N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5241-50-9 |

Source

|

| Record name | N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5139381.png)

![N-(3-{[(1-phenylethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5139385.png)

![N-[2-(1-adamantyl)ethyl]-1-(3-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5139399.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5139406.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)

![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5139481.png)